molecular formula C13H9N3O4S B5699320 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide

5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide

Cat. No. B5699320
M. Wt: 303.30 g/mol
InChI Key: QICBYTQIMRQJEF-UHFFFAOYSA-N
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Description

5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide, also known as MNBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In materials science, 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide has been used as a fluorescent probe for the detection of metal ions. In environmental science, 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide has been used as a pollutant sensor for the detection of nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide has also been found to reduce the levels of inflammatory cytokines and to increase the levels of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide is also relatively expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for the study of 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide, including the development of novel 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide derivatives with improved properties, the investigation of its potential applications in drug delivery systems, and the exploration of its environmental applications for the detection of other pollutants. Further research is also needed to fully understand the mechanism of action of 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide and its derivatives in various fields.

Synthesis Methods

The synthesis of 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-2-furamide involves a series of chemical reactions, starting with the reaction of 2-aminobenzothiazole with 2-furoic acid, followed by nitration and methylation. The final product is obtained through recrystallization.

properties

IUPAC Name

5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c1-7-2-5-10(20-7)12(17)15-13-14-9-4-3-8(16(18)19)6-11(9)21-13/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICBYTQIMRQJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide

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